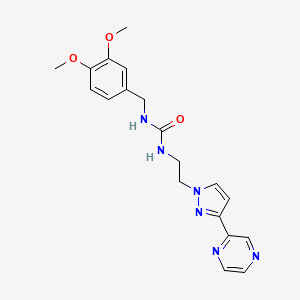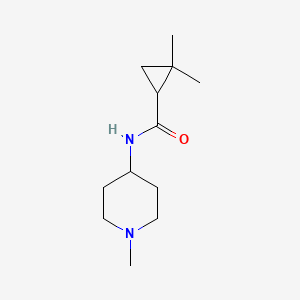
N-(6-methoxypyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of compounds known as pyrimidines and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research for its potential applications in the study of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has led to the use of MPTP in the development of animal models for Parkinson's disease and the study of the disease's pathophysiology.
Mécanisme D'action
MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ enters dopaminergic neurons through the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a wide range of biochemical and physiological effects. In addition to its selective destruction of dopaminergic neurons in the substantia nigra, MPTP has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction. MPTP has also been found to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. MPTP-induced Parkinson's disease animal models have been extensively studied and validated, making them a useful tool for studying the pathophysiology of Parkinson's disease. However, MPTP also has several limitations. It is toxic and requires careful handling, and its effects may not fully mimic the pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for the use of MPTP in scientific research. One area of interest is the development of new animal models for Parkinson's disease that more closely mimic the disease's pathophysiology in humans. Another area of interest is the study of MPTP's effects on other neurotransmitter systems and its potential applications in the study of other neurological disorders. Finally, there is ongoing research into the development of new compounds that selectively target dopaminergic neurons without the toxic effects of MPTP.
Méthodes De Synthèse
The synthesis method of MPTP involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 3-(trifluoromethyl)phenol in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with acetamide to yield MPTP. The synthesis of MPTP has been extensively studied and optimized to yield high purity and yield.
Propriétés
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-13-6-11(18-8-19-13)20-12(21)7-23-10-4-2-3-9(5-10)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGVBIRSFUADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2559885.png)
![(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2559887.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)


![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)


![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559900.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2559903.png)

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine](/img/structure/B2559905.png)